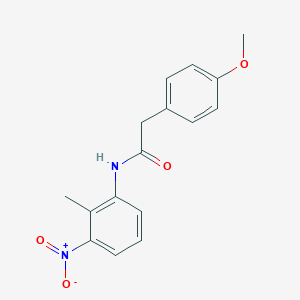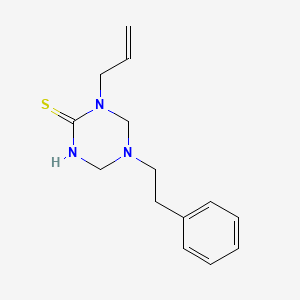
5-anilino-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-anilino-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, AMOC.
Mécanisme D'action
The mechanism of action of AMOC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AMOC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. Additionally, AMOC has been found to exhibit anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMOC in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool in cancer research. However, one limitation of using AMOC is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving AMOC. One area of interest is the development of new drugs based on the structure of AMOC. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and efficacy of AMOC in humans.
Méthodes De Synthèse
The synthesis of AMOC involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with aniline, followed by the reaction of the resulting compound with potassium carbonate and 2-bromo-5-nitrophenylacetonitrile. The final step involves the reaction of the intermediate product with sodium methoxide to yield AMOC.
Applications De Recherche Scientifique
AMOC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, AMOC has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
5-anilino-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-12-7-9-13(10-8-12)16-20-15(11-18)17(21-16)19-14-5-3-2-4-6-14/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETDBTIWYIJNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Anilino-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)


![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)
![N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5687102.png)
![1-[2-(benzyloxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5687109.png)

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)
![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)